![molecular formula C17H15FN4 B6457963 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline CAS No. 2548991-01-9](/img/structure/B6457963.png)
6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .Molecular Structure Analysis
The molecular structure of “6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” is characterized by a pyrrolidine ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用
Medicinal Chemistry and Drug Discovery
The quinazoline scaffold, including its fluorinated derivatives, has garnered attention in drug discovery. Here’s why:
- 3D Coverage : The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage, impacting binding interactions with biological targets .
Positron Emission Tomography (PET) Imaging Agents
Researchers have investigated fluorinated derivatives for PET imaging. For instance:
- [18F]FIPM : Although limited for LRRK2 imaging, [18F]FIPM serves as a lead compound for developing improved brain-specific PET tracers .
Tyrosine Kinase Receptor (Trk) Inhibitors
The modification of the amide moiety in related structures led to fluorinated Trk inhibitors with picomolar IC50 values. These compounds hold promise in cancer therapy .
Anti-Tubercular Agents
Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Biological Profiling and Enantioselective Proteins
The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Pyrrolidine compounds exhibit different binding modes to enantioselective proteins .
将来の方向性
The future directions in the research of “6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently and investigating the influence of steric factors on biological activity .
作用機序
Target of Action
The primary target of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is Casein Kinase 1 (CK1) . CK1 is a serine/threonine-selective protein kinase that plays a key role in various cellular processes such as DNA repair, cell cycle progression, and circadian rhythm regulation .
Mode of Action
6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline interacts with CK1 by binding to its active site, thereby inhibiting its kinase activity . This results in the disruption of CK1-mediated cellular processes, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of CK1 by 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline affects several biochemical pathways. For instance, it can disrupt the Wnt signaling pathway, which is often dysregulated in cancer . By inhibiting CK1, the compound may prevent the aberrant activation of this pathway, potentially exerting anti-cancer effects .
Pharmacokinetics
The pyrrolidine ring enhances the compound’s three-dimensional coverage and stereochemistry, which can influence its absorption and distribution . .
Result of Action
The molecular and cellular effects of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline’s action are primarily related to its inhibitory effect on CK1 . By inhibiting CK1, the compound can disrupt various cellular processes regulated by this kinase, potentially leading to therapeutic effects in conditions where CK1 is dysregulated .
Action Environment
The action, efficacy, and stability of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the cellular environment, including the presence of other proteins and the pH of the cellular compartments . Additionally, external factors such as temperature and light exposure could potentially affect the compound’s stability .
特性
IUPAC Name |
6-fluoro-4-(3-pyridin-2-ylpyrrolidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4/c18-13-4-5-16-14(9-13)17(21-11-20-16)22-8-6-12(10-22)15-3-1-2-7-19-15/h1-5,7,9,11-12H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPHRPYSXYEHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。